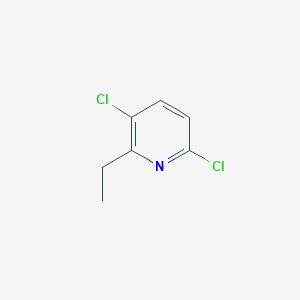

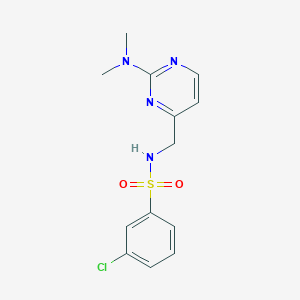

3,6-Dichloro-2-ethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dichloro-2-ethylpyridine is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in scientific research. This compound is synthesized using various methods and has numerous applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

3,6-Dichloro-2-ethylpyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Development of Agrochemicals

The compound can be used in the development of agrochemicals . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Pharmaceutical Applications

3,6-Dichloro-2-ethylpyridine can also find applications in the pharmaceutical industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Catalyst Development

This compound can be used in the development of catalysts. Its unique properties make it a versatile chemical compound that can be used in diverse scientific research areas.

Drug Synthesis

3,6-Dichloro-2-ethylpyridine can be used in drug synthesis. Its unique properties make it a versatile chemical compound that can be used in diverse scientific research areas.

Development of Functional Materials

The compound can be used in the development of functional materials . Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine .

Mécanisme D'action

Target of Action

3,6-Dichloro-2-ethylpyridine primarily targets annual and perennial broadleaf weeds , especially knapweeds, thistles, and other members of the sunflower, legume, and knotweed families . These plants are considered pests in many agricultural and non-agricultural settings, and controlling their growth is essential for maintaining the health and productivity of desired plant species.

Mode of Action

The compound acts as an auxin mimic . Auxins are a type of plant hormone that regulates various aspects of plant growth and development. By mimicking the action of auxins, 3,6-Dichloro-2-ethylpyridine disrupts normal plant growth processes, leading to the death of the target weeds .

Biochemical Pathways

Disruption of these pathways can lead to abnormal growth and eventually plant death .

Pharmacokinetics

It is known to have a high aqueous solubility , suggesting it could be readily absorbed and distributed within the plant. The compound’s persistence in the environment and potential for leaching also suggest it may have a long duration of action .

Result of Action

The primary result of 3,6-Dichloro-2-ethylpyridine’s action is the death of target weeds. By disrupting normal growth processes, the compound causes the plants to grow abnormally and eventually die . This helps to control the population of these weeds and prevent them from outcompeting desired plant species.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dichloro-2-ethylpyridine. For example, the compound’s high water solubility suggests that it could be more effective in moist environments . Additionally, its persistence in the environment means that it could remain active for a long period, potentially providing long-term weed control . This persistence could also pose risks of environmental contamination .

Propriétés

IUPAC Name |

3,6-dichloro-2-ethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHENUYQJHBKIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824634-20-9 |

Source

|

| Record name | 3,6-dichloro-2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2423936.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)